molecular formula C17H26N2O B2528245 (E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide CAS No. 2411332-42-6

(E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide

Cat. No. B2528245
CAS RN: 2411332-42-6
M. Wt: 274.408
InChI Key: OTDFRDDVZVPFNM-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide, also known as DMBA, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It is a potent androgen receptor agonist that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

(E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide binds to the androgen receptor and activates it, leading to an increase in protein synthesis and muscle growth. It also has anabolic effects on bone tissue, leading to an increase in bone density. (E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide has been shown to have a higher affinity for the androgen receptor than testosterone, making it a potent agonist.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide has been shown to have anabolic effects on muscle tissue, leading to an increase in muscle mass and strength. It also has anabolic effects on bone tissue, leading to an increase in bone density. (E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide has been shown to have a higher binding affinity for the androgen receptor than testosterone, making it a potent agonist. However, (E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide has also been shown to have potential negative effects on liver function and lipid metabolism.

Advantages and Limitations for Lab Experiments

(E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide is a potent androgen receptor agonist that has been extensively studied for its potential applications in scientific research. One advantage of (E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide is its high binding affinity for the androgen receptor, making it a potent agonist. However, (E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide has also been shown to have potential negative effects on liver function and lipid metabolism, which may limit its use in certain lab experiments.

Future Directions

There are several future directions for research on (E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide. One area of research is the development of more selective androgen receptor modulators that have fewer negative side effects. Another area of research is the investigation of the potential applications of (E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide in the treatment of muscle wasting and osteoporosis. Additionally, further research is needed to fully understand the potential negative effects of (E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide on liver function and lipid metabolism.

Synthesis Methods

(E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide can be synthesized by the reaction of 2-bromo-1-phenylpentane with N,N-dimethylformamide dimethyl acetal in the presence of a base, followed by the reaction with 2-butanone and sodium borohydride. The resulting compound is then treated with hydrochloric acid to obtain (E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide has been extensively studied for its potential applications in scientific research. It has been shown to have a high binding affinity for the androgen receptor, making it a potent agonist. (E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide has been used in studies to investigate the effects of androgens on muscle growth and bone density. It has also been studied for its potential applications in the treatment of muscle wasting and osteoporosis.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-5-13-17(2,15-10-7-6-8-11-15)18-16(20)12-9-14-19(3)4/h6-12H,5,13-14H2,1-4H3,(H,18,20)/b12-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDFRDDVZVPFNM-FMIVXFBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC=CC=C1)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C)(C1=CC=CC=C1)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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